Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Pyrrolo[1,2-c]pyrimidin-3-ylmethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20314725
InChI: InChI=1S/C8H8N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-4,6,11H,5H2
SMILES:
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

CAS No.:

Cat. No.: VC20314725

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol -

Specification

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name pyrrolo[1,2-c]pyrimidin-3-ylmethanol
Standard InChI InChI=1S/C8H8N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-4,6,11H,5H2
Standard InChI Key XUGSCLJXHZFNRA-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=NC(=CC2=C1)CO

Introduction

Chemical Identity and Structural Features

Core Scaffold and Substituent Analysis

The pyrrolo[1,2-c]pyrimidine system consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring, creating a bicyclic framework with alternating nitrogen atoms. The hydroxymethyl group (-CH2OH) at position 3 introduces polarity and hydrogen-bonding capacity, which may influence solubility and intermolecular interactions . Comparative analysis with structurally similar compounds, such as 7-methylpyrrolo[1,2-c]pyrimidine (3a), reveals that substituents at the 3-position significantly alter electronic distribution and steric bulk . For instance, tosyl groups at this position enhance stability during synthesis, while methyl groups reduce reactivity .

Tautomerism and Conformational Dynamics

The fused pyrrolopyrimidine system exhibits tautomeric equilibria, particularly between enamine and imine forms, which are influenced by solvent polarity and temperature. Nuclear magnetic resonance (NMR) studies of analog 3a demonstrate downfield shifts for protons adjacent to nitrogen atoms (e.g., δ 8.62 ppm for H-1), suggesting conjugation with the π-system . The hydroxymethyl group likely participates in intramolecular hydrogen bonding, stabilizing specific tautomers and conformers.

Synthetic Methodologies

General Approaches to Pyrrolo[1,2-c]pyrimidine Derivatives

The synthesis of pyrrolo[1,2-c]pyrimidines typically involves cyclocondensation reactions between pyrrole carbaldehydes and isocyanides. For example, 2a (7-methyl-3-tosylpyrrolo[1,2-c]pyrimidine) is synthesized via a two-step process:

  • Aldehyde-Isocyanide Coupling: Toluenesulfonylmethyl isocyanide reacts with pyrrole-2-carbaldehyde in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) as a base .

  • Cyclization and Deprotection: Acidic workup removes protective groups, yielding the core structure .

Table 1: Synthetic Conditions for Pyrrolo[1,2-c]pyrimidine Analogs

CompoundReagentsSolventYield (%)Reference
2aTosylmethyl isocyanideTHF88
3aDBU, Acetic acidDCM/acetone52
4b(BF4)BF3·OEt2DCM83

Hypothetical Route to Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Adapting the above methodology, Pyrrolo[1,2-c]pyrimidin-3-ylmethanol could be synthesized via:

  • Introduction of Hydroxymethyl Group: Use of a hydroxymethyl-substituted pyrrole carbaldehyde in the initial coupling step.

  • Selective Protection/Deprotection: Employ tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxyl group during cyclization, followed by fluoride-mediated deprotection .

Physicochemical Characterization

Spectroscopic Data (Inferred from Analogs)

  • 1H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), hydroxymethyl protons (δ 3.5–4.5 ppm), and potential splitting due to coupling with adjacent nitrogen atoms .

  • 13C NMR: The hydroxymethyl carbon would resonate at δ 60–65 ppm, while aromatic carbons adjacent to nitrogen atoms appear downfield (δ 120–140 ppm) .

  • IR Spectroscopy: O-H stretching (≈3400 cm⁻¹) and C-O vibrations (≈1050 cm⁻¹) would dominate the spectrum .

Table 2: Comparative NMR Data for Pyrrolo[1,2-c]pyrimidine Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
3a8.62 (s, 1H), 2.54 (s, 3H)136.5, 11.2
4b(BF4)9.18 (s, 1H), 4.13 (s, 3H)142.6, 45.1

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline hydroxymethyl introduction.

  • Biological Screening: Evaluate anticancer, antimicrobial, and enzyme-inhibitory activities in collaboration with institutions like the National Cancer Institute.

  • Computational Modeling: Use density functional theory (DFT) to predict tautomeric preferences and binding affinities.

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